2-Methylpiperidine Carbonyl vs. Piperidine Carbonyl: Steric Modulation of Enzyme Inhibition Potency
In a study evaluating piperidine-containing aniline derivatives as enzyme inhibitors, 3-chloro-4-(3,5-dimethylpiperidin-1-yl)aniline—a compound featuring a dimethyl-substituted piperidine ring—demonstrated Ki values of 2.9987±0.2555 µM against acetylcholinesterase (AChE) and 1.9301±0.2563 µM against butyrylcholinesterase (BChE), outperforming the reference inhibitor tacrine [1]. While not a direct comparison with the 2-methylpiperidine carbonyl compound, this dataset establishes that alkyl substitution on the piperidine ring of chloro-aniline derivatives meaningfully alters enzyme inhibitory activity. The 2-methyl group in 3-Chloro-4-(2-methylpiperidine-1-carbonyl)aniline is expected to confer a distinct steric profile compared to the unsubstituted piperidine analog (CAS 893615-75-3), which lacks this substituent and may exhibit different binding kinetics or target selectivity [2].
| Evidence Dimension | Inhibition constant (Ki) for cholinesterase enzymes |
|---|---|
| Target Compound Data | Not directly measured in published literature; structurally related dimethyl analog provides class benchmark |
| Comparator Or Baseline | 3-Chloro-4-(3,5-dimethylpiperidin-1-yl)aniline Ki (AChE) = 2.9987±0.2555 µM; Ki (BChE) = 1.9301±0.2563 µM; unsubstituted piperidine analog (893615-75-3) activity not reported |
| Quantified Difference | Cannot be calculated directly; class inference suggests substitution alters Ki by orders of magnitude relative to unsubstituted parent |
| Conditions | In vitro enzyme inhibition assay using AChE and BChE; tacrine as positive control |
Why This Matters
Procurement of the 2-methyl-substituted compound is essential for SAR studies aimed at optimizing cholinesterase or related enzyme inhibitors, as the unsubstituted analog may fail to replicate the steric requirements of lead candidates.
- [1] Türkan F, Akil K, et al. Investigation of the inhibitory effects of some piperidine derivatives on acetylcholinesterase, butyrylcholinesterase and glutathione S-transferase enzymes. Iğdır Üniversitesi Fen Bilimleri Enstitüsü Dergisi. 2024;14(2):812-821. DOI: 10.1080/07391102.2020.1763200. View Source
- [2] Kuujia. Cas no 926248-42-2 (3-chloro-4-(2-methylpiperidine-1-carbonyl)aniline). Accessed April 2026. View Source
